![molecular formula C21H15NO5 B215938 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl nicotinate](/img/structure/B215938.png)
2-[4-(Benzoyloxy)phenyl]-2-oxoethyl nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Benzoyloxy)phenyl]-2-oxoethyl nicotinate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of nicotinic acid and has shown promising results in research studies.
Aplicaciones Científicas De Investigación
2-[4-(Benzoyloxy)phenyl]-2-oxoethyl nicotinate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
Mecanismo De Acción
The mechanism of action of 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl nicotinate is not fully understood. However, it is believed to act by modulating various signaling pathways in the body. It has been shown to inhibit the production of inflammatory cytokines and oxidative stress markers. It also has the ability to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
2-[4-(Benzoyloxy)phenyl]-2-oxoethyl nicotinate has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the body. It also has the ability to improve cognitive function and protect neurons from damage. In addition, it has been shown to have anticancer properties and can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl nicotinate in lab experiments include its potential therapeutic applications and its ability to modulate various signaling pathways in the body. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl nicotinate. These include investigating its potential applications in the treatment of various diseases, exploring its mechanism of action in more detail, and improving its solubility and bioavailability. In addition, further studies are needed to determine its safety and toxicity profile in humans.
Conclusion:
In conclusion, 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl nicotinate is a chemical compound that has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Further research is needed to fully understand its mechanism of action and determine its safety and toxicity profile in humans.
Métodos De Síntesis
The synthesis of 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl nicotinate involves the reaction of nicotinic acid with benzoyl chloride and phenol in the presence of a catalyst such as triethylamine. The reaction takes place under reflux conditions and yields the desired product. The purity and yield of the product can be improved by using different solvents and purification techniques.
Propiedades
Nombre del producto |
2-[4-(Benzoyloxy)phenyl]-2-oxoethyl nicotinate |
|---|---|
Fórmula molecular |
C21H15NO5 |
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
[2-(4-benzoyloxyphenyl)-2-oxoethyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C21H15NO5/c23-19(14-26-20(24)17-7-4-12-22-13-17)15-8-10-18(11-9-15)27-21(25)16-5-2-1-3-6-16/h1-13H,14H2 |
Clave InChI |
HYFAAHHOBVTLGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3=CN=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine](/img/structure/B215857.png)
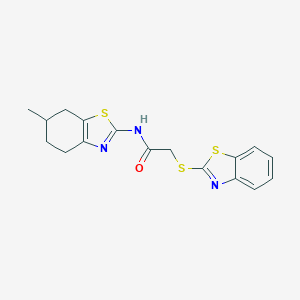
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215874.png)
![10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B215879.png)
![dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B215880.png)
![N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B215882.png)
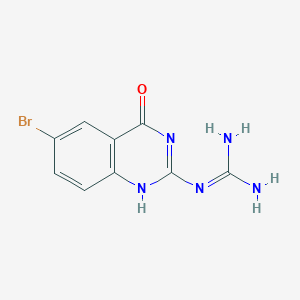
![4-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B215887.png)
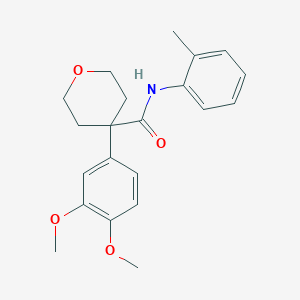
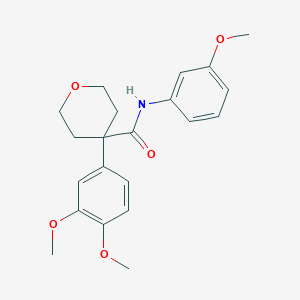
![(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one](/img/structure/B215892.png)
![2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone](/img/structure/B215893.png)
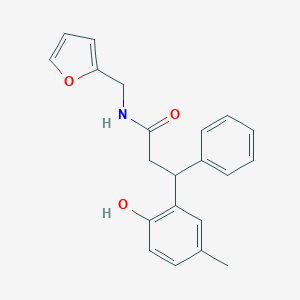
![N-(4-bromobenzyl)-N-[2-(4-fluorophenyl)ethyl]amine](/img/structure/B215897.png)